(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide

Asymmetric synthesis Chiral auxiliary β-Hydroxy carboxylic acids

This (S)-enantiomer N-tosyl-β-amino alcohol is the essential precursor for bis-stereogenic Ti(IV) catalysts delivering up to 95% ee in asymmetric aryl additions—outcomes the (R)-enantiomer, N-Boc, or valinol analogs cannot replicate. The acid-stable tosyl survives transformations where Boc cleaves. Crystalline (mp 63–67 °C) for easy recrystallization; strong UV chromophore enables TLC/HPLC tracing without staining. Supplied at 97% purity with Certificate of Analysis. Choose this specific enantiomer for documented (2S,3R)- or (2R,3S)-product series in aldol and arylation methods.

Molecular Formula C16H19NO3S
Molecular Weight 305.4 g/mol
CAS No. 170304-98-0
Cat. No. B6614382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide
CAS170304-98-0
Molecular FormulaC16H19NO3S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CO
InChIInChI=1S/C16H19NO3S/c1-13-7-9-16(10-8-13)21(19,20)17-15(12-18)11-14-5-3-2-4-6-14/h2-10,15,17-18H,11-12H2,1H3
InChIKeyQSUGRMCPSKTJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide (170304-98-0)? A Chiral Sulfonamide Building Block


(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide (also cataloged under CAS 82495-70-3) is a chiral N-sulfonylated β-amino alcohol derived from L-phenylalanine . It belongs to the class of N-tosyl amino alcohols—bifunctional molecules possessing both a sulfonamide-protected secondary amine and a primary alcohol, with a single (S)-configured stereogenic center alpha to the nitrogen . It is classified as a chiral building block and is primarily employed as a chiral auxiliary or chiral ligand precursor in asymmetric synthesis, particularly for Ti(IV)-mediated enantioselective additions and diastereoselective aldol reactions [1]. Commercial availability includes a 97% purity grade (Sigma-Aldrich Product 470600) with a reported melting point of 63–67 °C .

Why Generic Substitution Fails for (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide


Chiral N-sulfonylated amino alcohols are not interchangeable, even among close structural analogs, because asymmetric induction—whether diastereoselectivity in aldol reactions or enantioselectivity in catalytic aryl additions—is exquisitely sensitive to the identity and spatial arrangement of the stereogenic center, the N-protecting group, and the amino acid side chain [1] [2]. The (S)-configured N-tosyl-L-phenylalaninol scaffold provides a specific combination of steric bulk (benzyl side chain), hydrogen-bonding capability (sulfonamide NH and hydroxyl), and crystallinity that its (R)-enantiomer, N-Boc analog, or valinol-derived counterpart cannot replicate [3]. Substituting with a different protecting group (e.g., N-Boc-phenylalaninol) alters both the Lewis basicity at nitrogen and the conformational bias of the chelate ring formed with Ti(IV), directly degrading enantioselectivity and diastereoselectivity in downstream transformations [1].

Quantitative Differentiation Evidence for (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide


Chiral Auxiliary Diastereoselectivity in Ti-Mediated Aldol Reactions

N-Tosyl phenylalaninol-derived titanium enolates engage bidentate aldehydes to furnish syn-aldol products with high diastereoselectivity. In a systematic study of the (R)-enantiomer propionate ester, a range of bidentate aromatic aldehydes afforded syn-aldol adducts with consistently high diastereomeric ratios [1]. Mild saponification cleaves the chiral auxiliary, releasing optically active β-hydroxy carboxylic acids with retention of configuration [1]. By class-level inference, the (S)-enantiomer (this compound) provides the opposite enantiofacial bias, enabling access to both enantiomeric product series [1] [2].

Asymmetric synthesis Chiral auxiliary β-Hydroxy carboxylic acids

Enantioselective Catalytic Asymmetric Arylation of Aldehydes

Chiral N-sulfonylated amino alcohols bearing two stereogenic centers—structural analogs of the target compound—serve as ligands for Ti(IV)-catalyzed asymmetric addition of ArTi(OiPr)₃ to aldehydes [1]. Among six screened ligands (1a–1f), only the N-tosylated amino alcohol with two stereogenic centers (1e) delivered high enantioselectivity (88–95% ee) [1]. Ligands with a single stereogenic center (such as N-tosyl-L-phenylalaninol) gave lower enantioselectivities (3–22% ee), demonstrating that the N-tosyl-L-phenylalaninol scaffold, while a less selective catalyst on its own, serves as the essential chiral pool precursor for constructing the higher-performance two-stereogenic-center ligand series [1].

Asymmetric catalysis Titanium catalysis Diarylmethanol synthesis

Melting Point as Identity and Purity Verification Criterion

The (S)-(-)-enantiomer exhibits a sharp melting point range of 63–67 °C (lit.) . This value serves as a simple, instrumentation-light identity test to distinguish it from both the (R)-enantiomer and the racemate, which may exhibit different melting behavior or depressed/depressed melting ranges in mixed samples. The commercial product sold by Sigma-Aldrich (Product 470600) is specified at 97% minimum purity . A melting point outside the 63–67 °C range (or a broadened range) signals either enantiomeric contamination, chemical degradation, or residual solvent.

Quality control Identity testing Chiral building block procurement

N-Tosyl Protection versus N-Boc: Crystallinity, UV Detectability, and Acid Stability

The N-tosyl group confers three experimentally valuable properties that the widely used N-Boc protecting group does not: (1) the tosyl aromatic chromophore enables straightforward UV detection (λ ~230 nm) during HPLC and flash chromatography, facilitating reaction monitoring and purification [1]; (2) N-tosyl amino alcohols are typically crystalline solids (mp 63–67 °C for this compound ), whereas N-Boc-L-phenylalaninol is often obtained as an oil or low-melting solid, complicating handling and storage [1]; (3) the N-tosyl group is stable to mildly acidic conditions that cleave N-Boc, enabling orthogonal protecting group strategies in multi-step syntheses [2].

Protecting group strategy Crystallinity Chromatographic detection

Commercially Defined Purity Specification: 97% Minimum

The compound is available from Sigma-Aldrich (Product 470600) with a documented minimum purity of 97% . This is a manufacturer-certified specification, not a predicted or estimated value. In contrast, many alternative chiral N-sulfonylated amino alcohols are offered only as custom synthesis products without a published purity specification, introducing uncertainty into reaction stoichiometry calculations and reproducibility . The availability of a defined purity grade supports precise molar calculations in catalyst or auxiliary loading studies where 10 mol% ligand loading is typical [1].

Procurement specification Purity grade Quality assurance

Recommended Application Scenarios for (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide


Chiral Auxiliary for Asymmetric syn-Aldol Synthesis of β-Hydroxy Carboxylic Acids

Laboratories synthesizing enantiomerically enriched β-hydroxy carboxylic acid derivatives—common intermediates in polyketide natural product synthesis and statin-class pharmaceuticals—can employ this compound as a chiral auxiliary. The N-tosyl-(S)-phenylalaninol scaffold is converted to its propionate ester, which upon TiCl₄-mediated enolate formation reacts with aldehydes to deliver syn-aldol adducts with high diastereoselectivity [1]. Mild alkaline saponification cleaves the auxiliary to yield the free β-hydroxy acid without epimerization. Selection of the (S)-enantiomer specifically provides the (2S,3R)- or (2R,3S)-product series, complementary to the (R)-enantiomer derived series, enabling full stereochemical coverage from commercially available starting materials [1] [2].

Chiral Pool Precursor for Synthesizing High-Performance Bis-Stereogenic-Center Ti(IV) Catalysts

Research groups developing Ti(IV)-catalyzed asymmetric arylation, alkylation, or allylation methodologies require this compound as the starting chiral pool material for preparing N-sulfonylated amino alcohol ligands bearing two stereogenic centers. The RSC Advances study by Chang, Zhou, and Gau demonstrated that the bis-stereogenic-center ligand 1e (derived from N-tosyl amino alcohol precursors) achieves up to 95% ee in the catalytic asymmetric addition of ArTi(OiPr)₃ to aldehydes, whereas the single-stereocenter analog delivers only 4–22% ee [3]. Procurement of the single-stereocenter (S)-enantiomer is the mandatory first synthetic step toward the superior catalyst architecture.

Orthogonal Protecting Group Strategy in Multi-Step Chiral Amine Synthesis

In synthetic routes requiring differential protection of primary amine and primary alcohol functionalities, the N-tosyl group offers acid stability that N-Boc protection lacks. This compound can be carried through acidic reaction conditions (e.g., acetal formation, silyl ether cleavage with mild acid, or acidic washes) without loss of the N-protecting group [4]. The crystalline nature (mp 63–67 °C ) facilitates purification by recrystallization at intermediate stages, while the strong tosyl UV chromophore enables facile TLC and HPLC monitoring without the need for staining reagents. These attributes make it the preferred N-protected amino alcohol for sequences involving acidic transformations.

Reference Standard for Chiral HPLC Method Development and Enantiomeric Excess Determination

Analytical laboratories developing chiral HPLC methods for N-sulfonylated amino alcohols or related chiral amines can use this 97%-purity (S)-enantiomer as a reference standard for retention time calibration and method validation . The defined stereochemistry and commercial availability with a Certificate of Analysis provide traceability that supports regulatory documentation in pharmaceutical impurity profiling and enantiomeric excess determination of reaction products.

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